molecular formula C18H18ClNOS B048254 Zotepine CAS No. 26615-21-4

Zotepine

Cat. No.: B048254
CAS No.: 26615-21-4
M. Wt: 331.9 g/mol
InChI Key: HDOZVRUNCMBHFH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It also presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . These receptors play a crucial role in regulating mood, cognition, and perception.

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of noradrenaline and enhancing serotonergic activity . By blocking dopamine and serotonin receptors, this compound can help to balance the levels of these neurotransmitters in the brain, which can alleviate symptoms of schizophrenia and other psychiatric disorders .

Biochemical Pathways

This compound’s activities are related to the inhibition of noradrenaline reuptake and serotonergic activity . This can affect various biochemical pathways, including those involved in mood regulation and perception. This compound suppresses the uptake of noradrenaline, dopamine, and serotonin into nerve endings , which can lead to changes in the neurotransmitter levels in the brain and affect the signaling pathways they are involved in.

Pharmacokinetics

Preclinical pharmacokinetic studies have shown a dose-dependent increase in plasma levels of this compound, with a tmax between 2-4 hours and Cmax from 6.9-19.6 ng/ml when administered in a dose of 25-100 mg . This suggests that this compound is rapidly absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action include improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects . This compound enhances astroglial L-glutamate release in a concentration-dependent and time-dependent manner due to the enhanced function of astroglial hemichannels, probably via activation of Akt signaling .

Action Environment

Environmental factors such as pH of the stomach, enzymatic degradation, or chemical degradation in the gastrointestinal tract (GIT) can influence this compound’s action, efficacy, and stability . Furthermore, this compound’s effect can be influenced by the patient’s metabolic rate, the presence of other medications, and individual genetic factors that can affect drug metabolism.

Biochemical Analysis

Biochemical Properties

Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . This compound activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity .

Cellular Effects

This compound, like other atypical antipsychotics, is considered as the first-line treatment in newly diagnosed schizophrenia . It is usually thought to be an option of choice for managing acute schizophrenic episodes when discussion with the patient is not possible . This compound is used in patients who are suffering unacceptable side effects from conventional antipsychotics or in relapse patients that were inadequately controlled .

Temporal Effects in Laboratory Settings

Administration of this compound has shown improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects .

Dosage Effects in Animal Models

In rats and mice, this compound potently inhibited noradrenaline (norepinephrine) reuptake . At low doses, the drug increases dopaminergic neurotransmission, while at higher doses it acts as a dopaminergic receptor antagonist .

Metabolic Pathways

The main enzymes involved in this compound metabolism are CYP1A2 and CYP3A4 . Some of the main metabolic pathways include N-demethylation and oxygenation of N or S atoms, hydroxylation of the aromatic ring, and consecutive conjugation .

Transport and Distribution

This compound is significantly metabolized in the body . In addition to N-demethylation, N- or S-oxidation, hydroxylation of aromatic rings, and subsequent conjugation are the major metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zotepine involves several steps. One common method includes the reaction of 2-chloroacetophenone with 4-chlorothiophenol to form a thioether. This intermediate is then treated with morpholine and sulfur in a Willgerodt–Kindler reaction to yield a phenylacetic acid derivative after acid hydrolysis of the amide intermediate . Another method involves the use of homogenization-probe sonication based on the film hydration method, where this compound, solid lipid, and soy lecithin are dissolved in a mixture of chloroform and methanol .

Industrial Production Methods: Industrial production of this compound often employs nanomilling processes to enhance its dissolution properties and oral bioavailability. This involves the use of media milling with stabilizers and milling agents to produce nanosuspensions . The process conditions are optimized to ensure stability and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Zotepine undergoes several types of chemical reactions, including:

    Oxidation: Involves the hydroxylation of the aromatic ring.

    Reduction: Not commonly reported for this compound.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Zotepine has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness of Zotepine: this compound is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia and its relatively lower incidence of extrapyramidal side effects compared to typical antipsychotics .

Properties

IUPAC Name

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOZVRUNCMBHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023756
Record name Zotepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

478.4ºC
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
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Solubility

Poorly soluble
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
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Mechanism of Action

Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia.
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
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CAS No.

26615-21-4
Record name Zotepine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Zotepine [INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
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Record name Zotepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine
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Record name ZOTEPINE
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Melting Point

90ºC
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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